4-Butyl-2,6-difluorophenol
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Overview
Description
4-Butyl-2,6-difluorophenol is an organic compound with the molecular formula C10H12F2O It is a phenolic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions and a butyl group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-difluorophenol can be achieved through several methods. One common approach involves the selective bromination of phenols using reagents such as potassium bromide (KBr) and zinc-aluminum bromate layered double hydroxides (ZnAl–BrO3−–LDHs). This method provides high regioselectivity and mild reaction conditions .
Another method involves the difunctionalization of 2,6-difluorophenols with aryl sulfoxides and nucleophiles. This reaction proceeds through a Pummerer-based [3,3] sigmatropic dearomatization to generate 2,4-cyclohexadienone, followed by Michael addition of a nucleophile and liberation of hydrogen fluoride for rearomatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The fluorine atoms and the butyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Butyl-2,6-difluorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated phenols are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Butyl-2,6-difluorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: Lacks the butyl group, making it less lipophilic and potentially less bioactive.
4-Butylphenol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological properties.
2,4-Difluorophenol: Has fluorine atoms at different positions, leading to different regioselectivity in reactions.
Uniqueness
4-Butyl-2,6-difluorophenol is unique due to the combination of the butyl group and the fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its potential for use in various applications, from organic synthesis to biomedical research.
Properties
IUPAC Name |
4-butyl-2,6-difluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUVECJMEUNCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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